1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[310]hexane is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[3.1.0]hexane typically involves a multi-step process. One common approach is the [2 + 1] cycloaddition reaction, where a nucleophilic carbene reacts with an olefin to form the bicyclic structure . This reaction is often induced by visible light, making it a photochemical process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[3.1.0]hexane can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylic position can yield benzylic alcohols or ketones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[3.1.0]hexane has several applications in scientific research:
Mechanism of Action
The mechanism of action for 1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. For instance, it may act as an antagonist for certain receptors, such as mGluR 2/3, by binding to these receptors and inhibiting their activity . This interaction can modulate various biological pathways, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with similar structural features but different functional groups.
Bicyclo[3.1.1]heptane: A related compound with a larger ring system, offering different chemical properties and reactivity.
Uniqueness
1-[2-(Benzyloxy)-5-methoxyphenyl]-6-oxabicyclo[310]hexane is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties
Properties
CAS No. |
61076-52-6 |
---|---|
Molecular Formula |
C19H20O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-(5-methoxy-2-phenylmethoxyphenyl)-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C19H20O3/c1-20-15-9-10-17(21-13-14-6-3-2-4-7-14)16(12-15)19-11-5-8-18(19)22-19/h2-4,6-7,9-10,12,18H,5,8,11,13H2,1H3 |
InChI Key |
MYVNTKHZHBOWFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C34CCCC3O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.